molecular formula C18H20N4O2S B5512968 4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine

4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B5512968
M. Wt: 356.4 g/mol
InChI Key: XQYOZOFARLFJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Boyle, Hughes, and Khattab (1991) describe a synthesis method using a furazano[3,4-d]pyrimidine precursor to create an amino analogue of naturally occurring dihydrohomopterin, which may relate to the synthesis pathways of similar compounds (Boyle, Hughes, & Khattab, 1991).
  • Teimouri and Bazhrang (2006) achieved the synthesis of related benzene derivatives through a one-pot three-component reaction, highlighting a potential approach for synthesizing complex molecules like 4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine (Teimouri & Bazhrang, 2006).

Molecular Structure Analysis

  • Sirakanyan et al. (2015) explored the molecular structure of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones, providing insights into the structural characteristics of closely related compounds (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Chemical Reactions and Properties

  • Yoon, Kim, and Kim (2020) discuss a novel polyheterocyclic chemical space, including the synthesis of compounds like 6H-furo[3,2-f]pyrrolo[1,2-d][1,4]diazepine, which may shed light on the chemical reactions and properties of similar molecules (Yoon, Kim, & Kim, 2020).

Physical Properties Analysis

Chemical Properties Analysis

  • Xiang et al. (2010) developed practical methods for synthesizing 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones, demonstrating the chemical properties and potential applications of similar diazepine derivatives (Xiang, Wen, Xie, Dang, & Bai, 2010).

Mechanism of Action

The mechanism of action of pyrimidines is often related to their pharmacological effects. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific mechanism of action of “4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine” is not detailed in the retrieved resources.

Future Directions

The future directions in the research of pyrimidines could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-13(2)25-17-15(12)16(19-11-20-17)21-5-3-6-22(8-7-21)18(23)14-4-9-24-10-14/h4,9-11H,3,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYOZOFARLFJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCCN(CC3)C(=O)C4=COC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.